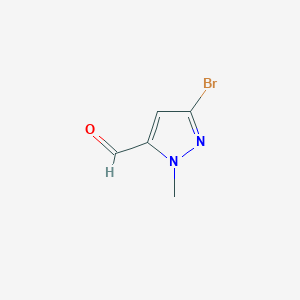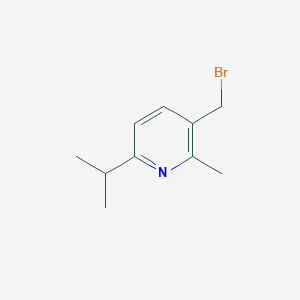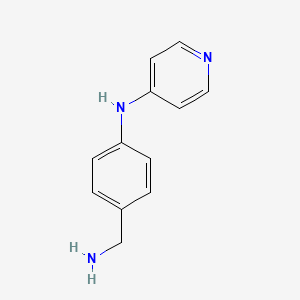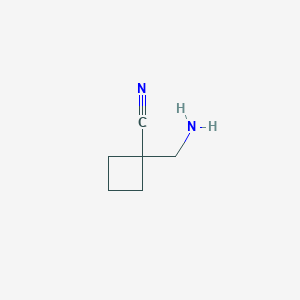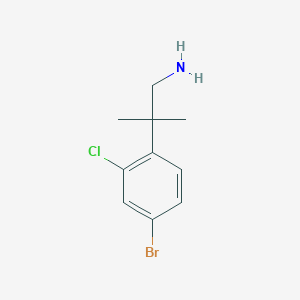
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology and Oncology .
- Summary of the Application: Compounds similar to “2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine”, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Biodegradation of Organophosphate Pesticides
- Scientific Field: Environmental Science and Bioremediation .
- Summary of the Application: Profenofos, a compound with a similar structure to “2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine”, is a broad-spectrum, non-systemic foliar insecticide and acaricide. It is effective against a wide range of chewing and sucking insects and mites on various crops .
- Methods of Application: Biodegradation of pesticides like Profenofos in situ has been achieved by treatment of the contaminated soil with certain microorganisms or plants, a technology known as bioremediation .
- Results or Outcomes: The fate of pesticides in the environment is influenced by many processes (biological, chemical, and physical) that determine their persistence and mobility. Since many pesticide types are recalcitrant, they remain for a long time in soils and sediments, where they can enter the food chain directly or percolate into the groundwater .
Synthesis of Isocyanate Compounds
- Scientific Field: Organic Chemistry .
- Summary of the Application: “4-Bromo-2-chlorophenyl isocyanate” is a compound with a similar structure to “2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine”. Isocyanates are used in the production of polyurethane products, which have applications in a variety of industries, including automotive, construction, and furniture .
- Results or Outcomes: The resulting isocyanate compounds can be used to produce a wide range of polyurethane products, depending on the specific isocyanate and polyol used in the reaction .
Pesticide Degradation
- Scientific Field: Environmental Science .
- Summary of the Application: “O-(4-Bromo-2-chlorophenyl) O,O-diethyl phosphorothioate” is a compound with a similar structure to “2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine”. This compound is related to organophosphate pesticides, which are widely used in agriculture .
- Results or Outcomes: Research is ongoing into methods to degrade these pesticides in the environment, including the use of certain microorganisms or plants .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXQIYRTGQRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

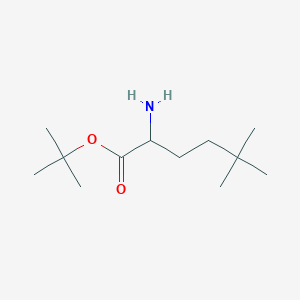
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)
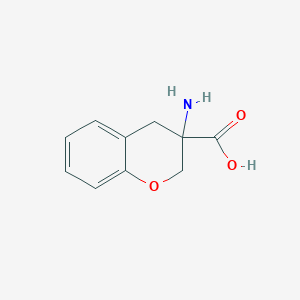
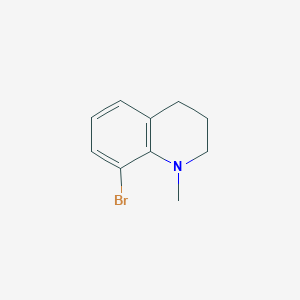
![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)
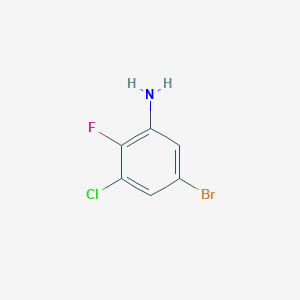
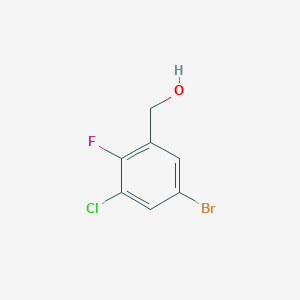
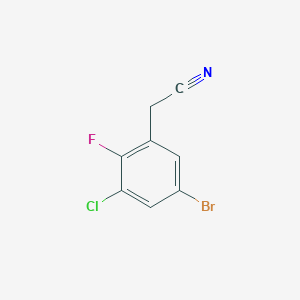
![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
